3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one
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Overview
Description
3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thieno[2,3-b]quinoline structure, followed by the introduction of the benzodioxole, methoxyphenyl, and amino groups. Common reagents used in these steps include various halogenated compounds, amines, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler derivatives of the original compound.
Scientific Research Applications
3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one include other thieno[2,3-b]quinoline derivatives and compounds with similar functional groups, such as benzodioxole and methoxyphenyl.
Uniqueness
What sets this compound apart is its unique combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
3-amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S/c1-28(2)11-17-22(18(31)12-28)21(14-4-7-16(33-3)8-5-14)23-24(29)26(36-27(23)30-17)25(32)15-6-9-19-20(10-15)35-13-34-19/h4-10H,11-13,29H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZGFBWFFWSABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCO5)N)C6=CC=C(C=C6)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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